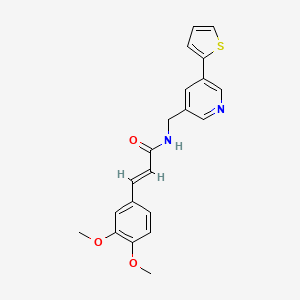
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H20N2O3S and its molecular weight is 380.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acrylamide is a synthetic organic compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological properties, including structural characteristics, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a complex structure that includes:
- Acrylamide Backbone : Suggesting potential reactivity and biological activity.
- Dimethoxyphenyl Group : Known for various pharmacological effects.
- Thiophene-Pyridine Moiety : Contributes to its unique biological profile.
Table 1: Structural Features and Biological Activity Comparison
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Acrylamide + Dimethoxy + Thiophene-Pyridine | Anticancer, Antimicrobial | Multi-functional |
| N-(4-methoxyphenyl)acrylamide | Acrylamide + Methoxy | Moderate Anticancer | Simpler structure |
| 5-(thiophen-2-yl)pyridine derivatives | Pyridine + Thiophene | Diverse bioactivities | Focused on heterocycles |
| 3-(dimethoxyphenyl)acrylamides | Acrylamide + Dimethoxy | Variable | Lacks heterocycles |
This comparison illustrates how unique structural features contribute to distinct biological activities across similar compounds.
Biological Activity
The biological activity of this compound is largely inferred from its structural characteristics and the behavior of related compounds. Key areas of interest include:
1. Anticancer Activity
Research indicates that compounds with acrylamide structures often exhibit anticancer properties. The presence of the dimethoxyphenyl group and the thiophene-pyridine moiety may enhance these effects through various mechanisms, including:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cancer cell growth by interfering with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : Some studies suggest that these types of compounds can trigger programmed cell death in cancerous cells.
2. Antimicrobial Properties
The compound has demonstrated potential antimicrobial activity against various pathogens. Studies on related thiophene and pyridine derivatives indicate:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class have exhibited low MIC values against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial efficacy.
- Biofilm Inhibition : Certain derivatives have shown the ability to inhibit biofilm formation, which is crucial in treating persistent infections.
Case Studies and Research Findings
- A study on thiazol-4-one/thiophene-bearing pyrazole derivatives found significant antimicrobial activity against multiple pathogens, with MIC values as low as 0.22 μg/mL for some derivatives . This highlights the potential for similar compounds to exhibit strong antimicrobial properties.
- Research on pyridopyrimidine derivatives indicated that these compounds target dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. Inhibition of DHFR leads to reduced cell proliferation in cancer cells . Given the structural similarities, this compound may exhibit comparable mechanisms.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(11-19(18)26-2)6-8-21(24)23-13-16-10-17(14-22-12-16)20-4-3-9-27-20/h3-12,14H,13H2,1-2H3,(H,23,24)/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASTYETVAWBXSE-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













